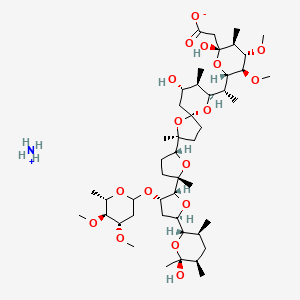

Maduramicin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maduramicin is a naturally occurring polyether ionophore antibiotic that was first isolated from the actinomycete Actinomadura rubra . It is primarily used in veterinary medicine as an antiprotozoal agent to prevent coccidiosis in poultry . This compound is known for its high efficacy against coccidial infections, making it a valuable compound in the poultry industry .

准备方法

Synthetic Routes and Reaction Conditions: Maduramicin is typically prepared through fermentation processes involving the actinomycete Actinomadura rubra . The fermentation broth is then subjected to various purification steps to isolate the compound .

Industrial Production Methods: In industrial settings, this compound is often produced as this compound ammonium, which is then formulated into premixes for use in poultry feed . The preparation involves dissolving this compound ammonium in a solvent such as ethyl acetate, followed by mixing with auxiliary materials like corn starch and nicarbazin in a fluidized bed . This method ensures a uniform distribution of the active ingredient, enhancing its efficacy and safety .

化学反应分析

Types of Reactions: Maduramicin undergoes various chemical reactions, including salt formation and ketalization . The formation of monovalent and divalent salt complexes is a notable reaction, which involves the interaction of this compound with cations such as sodium, potassium, and calcium .

Common Reagents and Conditions: The preparation of this compound salts typically involves the use of reagents like sodium hydroxide, potassium hydroxide, and calcium chloride . Ketalization reactions may involve the use of alcohols such as methanol and ethanol under acidic conditions .

Major Products Formed: The major products formed from these reactions include various salt complexes and ketal derivatives of this compound . These derivatives often exhibit different physicochemical properties, which can be useful in various applications .

科学研究应用

Microbiology

Maduramicin is predominantly used in the poultry industry as an anticoccidial agent to combat coccidiosis caused by Eimeria species. Its efficacy extends to Gram-positive bacteria and other protozoa like Cryptosporidium and Treponema.

Table 1: Anticoccidial Activity of this compound

| Pathogen | Activity |

|---|---|

| Eimeria spp. | Effective |

| Cryptosporidium | Effective |

| Treponema | Effective |

Oncology

Research has demonstrated that this compound inhibits proliferation and induces apoptosis in human rhabdomyosarcoma cells (RD and Rh30) and mouse myoblasts (C2C12) in a dose-dependent manner. The compound's cytotoxicity was confirmed through assays measuring cell viability, revealing significant increases in non-viable cells upon treatment .

Table 2: Cytotoxic Effects of this compound on Cell Lines

| Cell Line | EC50 (µg/ml) | Treatment Duration (h) |

|---|---|---|

| C2C12 | 0.07 | 24-72 |

| RD | 0.15 | 24-72 |

| Rh30 | 0.25 | 24-72 |

Veterinary Medicine

In veterinary contexts, this compound is utilized to prevent and treat coccidiosis in poultry. However, improper use can lead to toxicity, manifesting as heart failure or skeletal muscle degeneration in animals . There have been documented cases of human poisoning linked to this compound exposure through contaminated poultry feed .

Case Study 1: Haff Disease Outbreaks

Two outbreaks in China (2009 and 2010) were associated with crayfish contaminated with this compound. Symptoms included muscle stiffness and pain, resembling Haff disease . This highlighted the potential for this compound to affect non-target species.

Case Study 2: Malaria Treatment

Recent studies have indicated that this compound exhibits potent antimalarial activity against Plasmodium falciparum, showing effective clearance rates of both asexual stages and gametocytes. In rodent models, it completely blocked malaria transmission .

作用机制

Maduramicin exerts its effects by forming complexes with cations, particularly sodium, potassium, and calcium . This ionophore activity facilitates the transport of these cations across cell membranes, disrupting the osmotic balance within the target cells . In coccidia, this disruption inhibits mitochondrial functions such as substrate oxidation and ATP hydrolysis, ultimately leading to cell death . Additionally, this compound has been shown to induce apoptosis in myoblast cells by causing cell cycle arrest and activating caspase-dependent pathways .

相似化合物的比较

Maduramicin belongs to the class of polyether ionophore antibiotics, which includes other compounds such as monensin, salinomycin, and lasalocid . Compared to these compounds, this compound exhibits a higher potency and broader spectrum of activity against coccidial infections . Its unique structure, characterized by a series of electronegative crown ethers, allows it to bind more effectively to cations, enhancing its ionophore activity . This makes this compound a valuable tool in both veterinary medicine and scientific research .

属性

CAS 编号 |

84878-61-5 |

|---|---|

分子式 |

C47H83NO17 |

分子量 |

934.2 g/mol |

IUPAC 名称 |

azane;2-[(2R,3S,4S,5R,6S)-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid |

InChI |

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26-,27-,28-,29-,30-,31+,32-,33?,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1 |

InChI 键 |

WQGJEAMPBSZCIF-IQSSNWLASA-N |

SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N |

手性 SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CCC(O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.N |

规范 SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N |

外观 |

Solid powder |

Key on ui other cas no. |

84878-61-5 |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

maduramicin maduramycin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。